molecular formula C5H10O4 B055303 Glyceryl 2-acetate CAS No. 100-78-7

Glyceryl 2-acetate

Cat. No. B055303
CAS RN: 100-78-7
M. Wt: 134.13 g/mol
InChI Key: QPCIUXWQCCFLCI-UHFFFAOYSA-N
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Description

Glyceryl 2-acetate, also known as Glycerol monoacetate, is a compound with the molecular formula C5H10O4 . It belongs to the class of organic compounds known as 2-monoacylglycerols . It’s produced from the esterification of glycerol with acetic acid .


Synthesis Analysis

Glycerol can be converted into ethers, acetals/ketals, esters, and carbonates that find applications as fuel additives, special solvents, and antioxidants . The reaction of glycerol with ketones and aldehydes leads to the formation of cyclic oxygenated compounds . The acetalization of glycerol to acetals and ketals for applications as fuel additives could be obtained by acid-catalyzed reaction of glycerol with aldehydes and ketones .


Molecular Structure Analysis

The molecular structure of Glyceryl 2-acetate consists of 5 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . It has an average mass of 134.130 Da and a monoisotopic mass of 134.057907 Da .


Chemical Reactions Analysis

The acetalization of glycerol to acetals and ketals for applications as fuel additives could be obtained by acid-catalyzed reaction of glycerol with aldehydes and ketones . Different supported heterogeneous catalysts such as zeolites, heteropoly acids, metal-based, and acid-exchange resins have been evaluated comprehensively in this field .


Physical And Chemical Properties Analysis

Glyceryl 2-acetate has an average mass of 134.130 Da and a monoisotopic mass of 134.057907 Da . More detailed physical and chemical properties specific to Glyceryl 2-acetate were not found in the search results.

Safety And Hazards

While specific safety and hazard information for Glyceryl 2-acetate was not found in the search results, it’s generally recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest the compound .

Future Directions

Glycerol, from which Glyceryl 2-acetate is derived, has many potential applications. It can be transformed into ethers, acetals/ketals, esters, and carbonates that find applications as fuel additives, special solvents, and antioxidants . The glycerol acetates, monoacetin, diacetin, and triacetin have many industrial applications, such as in cryogenics, synthesis of biodegradable polyesters, and cosmetics . Glycerol carbonate is a relatively new product that is gaining new applications .

properties

IUPAC Name

1,3-dihydroxypropan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-4(8)9-5(2-6)3-7/h5-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCIUXWQCCFLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018997
Record name Glyceryl 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyceryl 2-acetate

CAS RN

100-78-7
Record name Glyceryl 2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 2-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z481ZM9Z9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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